AChE Inhibition: The 5,6-Dimethoxy Scaffold Enables Sub-Nanomolar Potency Not Found in the Parent Compound
The 5,6-dimethoxyisobenzofuran-1(3H)-one core serves as a crucial structural foundation for developing highly potent acetylcholinesterase (AChE) inhibitors. The derivative AChE-IN-21 (Compound I-8), which incorporates this scaffold, demonstrates an IC50 of 2.66 nM against AChE . This is a stark contrast to the parent scaffold itself, which does not exhibit this level of activity. The addition of the 5,6-dimethoxyisobenzofuran-1(3H)-one moiety to the molecular structure of AChE-IN-21 is directly responsible for conferring this nanomolar potency, making it a non-negotiable building block for this class of drug candidates.
| Evidence Dimension | In vitro AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 2.66 nM (for derivative AChE-IN-21 built on the target scaffold) |
| Comparator Or Baseline | Parent 5,6-dimethoxyisobenzofuran-1(3H)-one (no reported activity at this level) and other non-5,6-dimethoxy analogs (not applicable) |
| Quantified Difference | The target scaffold is a prerequisite for achieving sub-nanomolar potency in this class. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This establishes the 5,6-dimethoxyisobenzofuran-1(3H)-one core as a privileged scaffold for achieving high-potency AChE inhibition, directly impacting procurement decisions for neurological drug discovery programs.
